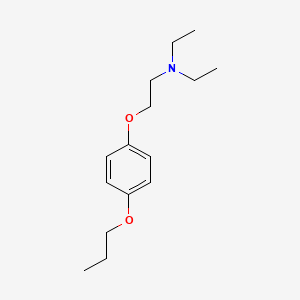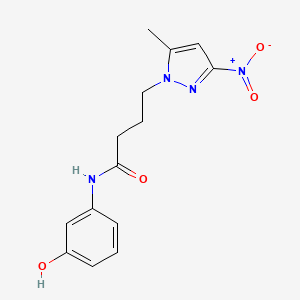
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine, commonly known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE is a selective agonist of the β3-adrenergic receptor, which is involved in regulating energy metabolism, thermogenesis, and lipolysis.
Mecanismo De Acción
DPPE selectively activates the β3-adrenergic receptor, which is expressed in adipose tissue, skeletal muscle, and the liver. Activation of this receptor leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the breakdown of triglycerides into free fatty acids and glycerol.
Biochemical and Physiological Effects:
DPPE has been shown to increase energy expenditure and promote weight loss in animal models of obesity. It also improves glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. DPPE has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPE is a selective agonist of the β3-adrenergic receptor, which makes it a useful tool for studying the physiological and biochemical effects of β3-adrenergic receptor activation. However, its effects may be species-dependent, and it may not be suitable for all experimental models. Additionally, the purity of the synthesized DPPE must be carefully controlled to ensure accurate experimental results.
Direcciones Futuras
Future research on DPPE could focus on its potential therapeutic applications for obesity and diabetes. It could also investigate its effects on other physiological processes, such as inflammation and oxidative stress. Further studies could also explore the efficacy and safety of DPPE in human clinical trials.
Métodos De Síntesis
DPPE can be synthesized using a multi-step process involving the reaction of 4-propoxyphenol with ethylene oxide to form 2-(4-propoxyphenoxy)ethanol. This intermediate is then reacted with diethylamine in the presence of a catalyst to form DPPE. The purity of the synthesized DPPE can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DPPE has been extensively studied for its potential therapeutic applications, especially in the field of obesity and diabetes. It has been shown to activate the β3-adrenergic receptor, which increases energy expenditure and promotes weight loss. DPPE has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-12-17-14-7-9-15(10-8-14)18-13-11-16(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLHBBQXSZSYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)


![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5060769.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)
![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5060797.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)